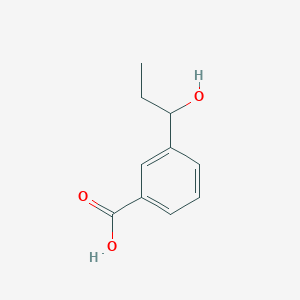

3-(1-Hydroxypropyl)benzoic acid

Description

Academic Significance within Benzoic Acid Chemistry

Benzoic acid and its derivatives are a cornerstone in organic and medicinal chemistry, with a history stretching back to the 16th century. researchgate.netpreprints.org They are not only found in nature but are also synthesized for a vast array of applications, including their use as food preservatives and as building blocks for more complex molecules. researchgate.netymerdigital.comberkeley.edu The academic significance of 3-(1-Hydroxypropyl)benzoic acid lies in its potential to expand the chemical space and functional applications of the benzoic acid family.

The introduction of a hydroxypropyl group to the benzoic acid scaffold can influence its biological activity. For instance, while benzoic acid itself has known antimicrobial and fungistatic properties, modifications to its structure can enhance solubility and bioavailability, potentially leading to more effective therapeutic agents. smolecule.com Research into benzoic acid derivatives has explored their potential as anti-inflammatory, antioxidant, and antimicrobial agents. ontosight.ai Specifically, derivatives of 3-hydroxybenzoic acid have shown a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. rasayanjournal.co.inresearchgate.netijsrst.com

Positional Isomerism and Stereochemical Considerations of the Hydroxypropyl Moiety

The properties and reactivity of a substituted benzoic acid are highly dependent on the position of the substituent on the benzene (B151609) ring, a concept known as positional isomerism. In the case of hydroxybenzoic acids, the position of the hydroxyl group (ortho, meta, or para) significantly affects their chemical behavior. nih.govju.edu.jofigshare.com For example, 2-hydroxybenzoic acid (salicylic acid) can form an internal hydrogen bond, a property not shared by its meta and para isomers. nih.govju.edu.jofigshare.com

Similarly, the placement of the 1-hydroxypropyl group at the meta position in this compound is a key determinant of its characteristics. Furthermore, the "1-hydroxypropyl" moiety introduces a chiral center at the first carbon of the propyl chain (the carbon attached to the benzene ring and the hydroxyl group). This means that this compound can exist as two different stereoisomers, or enantiomers: (R)-3-(1-Hydroxypropyl)benzoic acid and (S)-3-(1-Hydroxypropyl)benzoic acid. The specific spatial arrangement of the atoms in these enantiomers can lead to different interactions with other chiral molecules, such as enzymes and receptors in biological systems.

Scope and Objectives of Contemporary Research

Current research on this compound and related compounds is multifaceted. One primary objective is the development of efficient and sustainable synthetic methodologies. Various synthetic routes have been explored, including the visible-light-induced aerobic oxidation of alkylbenzenes, which offers a radical-mediated pathway to benzoic acid derivatives. smolecule.com

Another significant area of investigation is the potential application of these compounds. Researchers are exploring their use as corrosion inhibitors for materials like stainless steel. smolecule.com In the realm of medicinal chemistry, there is ongoing interest in synthesizing and evaluating novel benzoic acid derivatives for their therapeutic potential, including as anticancer agents. researchgate.netnih.gov The study of quantitative structure-activity relationships (QSAR) helps in understanding how the chemical structure of these compounds relates to their biological activity, guiding the design of more potent molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(1-hydroxypropyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWUBWBZKGEFCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Transformations and Reaction Mechanisms

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a versatile functional handle that primarily engages in nucleophilic acyl substitution reactions.

Esterification Reactions and Derivatives

Esterification of the carboxylic acid moiety is a fundamental transformation. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. This reaction is an equilibrium process, and water is typically removed to drive the reaction toward the ester product.

Alternatively, the carboxylic acid can be converted to a more reactive acyl halide, such as an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an alcohol to form the corresponding ester with high yield.

| Alcohol Reactant | Reagent/Catalyst | Ester Derivative |

| Methanol (B129727) | H₂SO₄ (catalyst), heat | Methyl 3-(1-hydroxypropyl)benzoate |

| Ethanol | SOCl₂, then Ethanol | Ethyl 3-(1-hydroxypropyl)benzoate |

| Isopropanol | Dicyclohexylcarbodiimide (B1669883) (DCC) | Isopropyl 3-(1-hydroxypropyl)benzoate |

Amidation Reactions and Derivatives

Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. Due to the acid-base reaction between a carboxylic acid and an amine, direct heating is often required to drive off water and form the amide bond. However, this method is often inefficient.

More commonly, the carboxylic acid is first activated using a coupling reagent. Reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU facilitate amide bond formation under mild conditions by creating a highly reactive acylating intermediate in situ. fishersci.co.ukacs.org Another approach involves converting the carboxylic acid to an acyl chloride, which then reacts rapidly with an amine, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. fishersci.co.uknih.gov

| Amine Reactant | Coupling Reagent/Method | Amide Derivative |

| Ammonia | Heat | 3-(1-Hydroxypropyl)benzamide |

| Benzylamine | EDC, HOBt | N-Benzyl-3-(1-hydroxypropyl)benzamide |

| Diethylamine | SOCl₂, then Diethylamine | N,N-Diethyl-3-(1-hydroxypropyl)benzamide |

Decarboxylation Pathways

Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂). For aromatic carboxylic acids like 3-(1-Hydroxypropyl)benzoic acid, this reaction is typically challenging and requires harsh conditions. Traditional methods often involve heating the acid in the presence of a copper catalyst in a high-boiling solvent like quinoline. wikipedia.org The high activation barrier for this process often requires temperatures of 140°C or more. nih.gov

Recent advancements have enabled decarboxylation under much milder conditions. For example, a photoinduced, copper-catalyzed method allows for the decarboxylation of benzoic acids at temperatures as low as 35°C. nih.gov This process proceeds through a radical mechanism initiated by a ligand-to-metal charge transfer. nih.gov The expected product from the decarboxylation of this compound would be 1-phenylpropan-1-ol.

Hydroxyl Functional Group Reactivity on the Propyl Chain

The secondary benzylic alcohol on the propyl chain is another key site for chemical modification, primarily through oxidation and substitution reactions.

Oxidation Reactions

The secondary alcohol can be selectively oxidized to a ketone, yielding 3-propionylbenzoic acid. A variety of oxidizing agents can accomplish this transformation. Classic reagents include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). Milder, more modern methods are often preferred to avoid harsh conditions and toxic byproducts.

Green photochemical protocols have been developed that utilize a photocatalyst, such as Eosin Y or thioxanthenone, and molecular oxygen from the air as the oxidant under visible light irradiation. organic-chemistry.orgrsc.orgrsc.org These methods are highly selective for the oxidation of benzylic alcohols and proceed in excellent yields under mild conditions. organic-chemistry.org Another efficient system uses hydrogen peroxide as the oxidant in the presence of a catalyst like activated carbon. thieme-connect.com

| Oxidizing System | General Conditions | Product |

| Pyridinium chlorochromate (PCC) | Dichloromethane, room temp. | 3-Propionylbenzoic acid |

| Eosin Y, O₂ | Blue LED irradiation | 3-Propionylbenzoic acid organic-chemistry.org |

| Activated Carbon, H₂O₂ | m-Xylene, 95°C | 3-Propionylbenzoic acid thieme-connect.com |

Etherification and Alkylation Reactions

The hydroxyl group can be converted into an ether through various etherification methods. The most common is the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. wikipedia.orgbyjus.com This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide. masterorganicchemistry.com The alkoxide then displaces a leaving group from an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the ether. wikipedia.org

When performing this reaction on a molecule containing a carboxylic acid, the acidic proton of the carboxyl group will react with the base first. Therefore, at least two equivalents of the base are required to deprotonate both the carboxylic acid and the alcohol to allow for selective alkylation at the alcohol position. stackexchange.com

| Alkylating Agent | Base | Ether Derivative |

| Methyl iodide (CH₃I) | Sodium hydride (NaH) | 3-(1-Methoxypropyl)benzoic acid |

| Ethyl bromide (CH₃CH₂Br) | Potassium hydride (KH) | 3-(1-Ethoxypropyl)benzoic acid |

| Benzyl chloride (BnCl) | Sodium hydride (NaH) | 3-(1-(Benzyloxy)propyl)benzoic acid |

Nucleophilic Substitution Reactions

The structure of this compound presents two primary sites for nucleophilic substitution: the carboxyl group and the secondary alcohol.

At the Carboxyl Group (Nucleophilic Acyl Substitution): The carboxylic acid can be converted into various derivatives through reactions with nucleophiles. These transformations, such as esterification and amidation, typically require activation of the carboxyl group, for instance, by converting it to a more reactive acid chloride or by using acid catalysis. wikipedia.org For example, reaction with an alcohol (R'-OH) under acidic conditions yields an ester, while reaction with thionyl chloride (SOCl₂) would produce the highly reactive 3-(1-hydroxypropyl)benzoyl chloride, which can then readily react with amines to form amides.

At the Hydroxypropyl Side Chain: The secondary alcohol can participate in nucleophilic substitution. The hydroxyl group itself is a poor leaving group. Therefore, for substitution to occur at the benzylic carbon, the -OH group must first be protonated by a strong acid or converted into a better leaving group, such as a tosylate. Subsequent reaction with a nucleophile can proceed via an S_N1 or S_N2 mechanism. The benzylic position of the carbocation that would be formed in an S_N1 reaction is stabilized by the adjacent aromatic ring, making this pathway plausible under appropriate conditions. msu.edu

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of its two substituents: the carboxyl group (-COOH) and the 1-hydroxypropyl group.

Directing Effects of Substituents:

Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and slowing down the rate of electrophilic attack.

1-Hydroxypropyl Group: This is an alkyl group, which is generally activating and an ortho, para-director. It donates electron density to the ring primarily through an inductive effect. libretexts.org

The positions are numbered as follows:

C1: Carboxyl group attachment

C2: ortho to -COOH, ortho to -CH(OH)R

C3: 1-Hydroxypropyl group attachment

C4: meta to -COOH, ortho to -CH(OH)R

C5: para to -COOH, meta to -CH(OH)R

C6: ortho to -COOH, para to -CH(OH)R

| Position on Ring | Relation to -CH(OH)R (Activating) | Relation to -COOH (Deactivating) | Predicted Outcome |

|---|---|---|---|

| 2 | ortho | ortho | Minor Product (Steric Hindrance) |

| 4 | ortho | meta | Major Product |

| 5 | meta | para | Not Favored |

| 6 | para | ortho | Major Product |

Stereochemical Outcomes in Transformations

The carbon atom bonded to the hydroxyl group in the 1-hydroxypropyl side chain is a chiral center. This introduces the element of stereochemistry into the compound's reactions.

Reactions at the Chiral Center: Any transformation involving the chiral center can proceed with a specific stereochemical outcome. For instance, a nucleophilic substitution reaction at this carbon can result in either inversion of configuration (typical for an S_N2 mechanism) or racemization (typical for an S_N1 mechanism involving a planar carbocation intermediate). The choice of reagents and reaction conditions determines which pathway is favored.

Synthesis of Enantiomerically Pure Forms: The synthesis of this compound itself, for example, through the reduction of 3-(1-oxopropyl)benzoic acid, would typically yield a racemic mixture (an equal mixture of both enantiomers) unless a chiral reducing agent or a chiral catalyst is employed.

Reaction Kinetic and Thermodynamic Studies

Specific kinetic and thermodynamic data for transformations of this compound are not extensively documented in the literature. However, studies on analogous compounds, such as benzoic acid, provide a framework for understanding these aspects.

Thermodynamic Considerations: Thermodynamic studies focus on the energy changes during a reaction, determining parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These values indicate the spontaneity and equilibrium position of a reaction. For instance, the solubility and solvation of benzoic acid derivatives have been studied to evaluate thermodynamic parameters. jbiochemtech.com Such studies for this compound would be crucial for optimizing reaction conditions, such as temperature and solvent choice, to maximize product yield.

| Parameter | Description | Example Value (Hypothetical) |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | 120 kJ/mol |

| Rate Constant (k) at 298 K | Proportionality constant relating reaction rate to reactant concentrations. | 2.5 x 10⁻⁴ s⁻¹ |

| Enthalpy of Reaction (ΔH) | The net change in heat content during the reaction. | -45 kJ/mol (Exothermic) |

| Gibbs Free Energy (ΔG) | Indicates the spontaneity of the reaction. | -28 kJ/mol (Spontaneous) |

Note: The data in Table 2 are hypothetical and serve to illustrate the types of parameters determined in kinetic and thermodynamic studies.

Iv. Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of 3-(1-Hydroxypropyl)benzoic acid will display characteristic absorption bands corresponding to the various functional groups in its structure. The most prominent bands are expected for the O-H stretching vibrations of the carboxylic acid and the alcohol, the C=O stretching of the carboxylic acid, the C-O stretching vibrations, and the aromatic C-H and C=C stretching and bending vibrations. docbrown.infoudel.edulibretexts.org

Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300-2500 | Broad, Strong |

| O-H stretch (alcohol) | 3500-3200 | Broad, Medium |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (carboxylic acid) | 1710-1680 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium to Weak |

| C-O stretch (alcohol) | 1260-1000 | Strong |

| C-O stretch (carboxylic acid) | 1320-1210 | Strong |

| O-H bend (carboxylic acid) | 950-910 | Broad, Medium |

| C-H bend (aromatic) | 900-675 | Strong |

The broadness of the O-H stretching bands is due to hydrogen bonding, both intermolecularly and potentially intramolecularly. The precise positions of these bands can be influenced by the sample's physical state (solid or solution) and the solvent used. docbrown.infocore.ac.uk

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Surface-Enhanced Raman Scattering (SERS) is a technique that significantly enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. This method offers the potential for highly sensitive detection. researchgate.netnih.govrsc.orgnih.gov Although direct SERS studies on this compound are not documented, research on benzoic acid using SERS has demonstrated clear, identifiable Raman-active vibrations when excited with a 532 nm laser on a silver sensing film. researchgate.netresearchgate.net The SERS technique can be powerful for analyzing trace amounts of substances and studying molecular interactions at surfaces. nih.govrsc.orgnih.gov

| Technique | Key Information Provided | Relevance to this compound |

| Raman Spectroscopy | Vibrational modes (molecular fingerprint) | Identification and structural analysis based on characteristic peaks of the carboxylic acid and substituted benzene (B151609) ring. chemicalbook.com |

| SERS | Enhanced Raman signal for trace analysis | Potential for highly sensitive detection and studying surface interactions of the molecule. researchgate.netnih.govrsc.orgnih.govresearchgate.net |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. bldpharm.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For a related compound, (R)-3-(1-Hydroxyethyl)benzoic acid, the computed exact mass is 166.062994177 Da. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, making it well-suited for this compound. ESI-MS typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-, providing clear molecular weight information. nih.govrsc.org Studies on similar compounds, such as hydroxybenzoic acid derivatives, have utilized ESI-MS/MS to investigate fragmentation patterns. vu.edu.auscielo.br For monohydroxybenzoic acids, a common fragmentation involves the loss of CO2 (a mass of 44 Da), resulting in a characteristic transition of m/z 137 → 93. vu.edu.au While ESI is considered a soft technique, the internal energies of ions can still be significant enough to cause fragmentation, providing valuable structural information. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. rjptonline.org For non-volatile compounds like benzoic acids, derivatization is often necessary to increase their volatility. A common method involves trimethylsilyl (B98337) (TMS) derivatization. nih.govresearchgate.net In the analysis of benzoic acid, the sample is often extracted with a solvent like ethyl acetate (B1210297), dried, and then derivatized before injection into the GC-MS system. nih.gov The mass spectrometer then detects and fragments the derivatized analyte, allowing for its identification and quantification. researchgate.netscholarsresearchlibrary.com GC-MS has been successfully used for the determination of benzoic acid in various matrices. nih.govscholarsresearchlibrary.com

| MS Technique | Ionization Method | Information Obtained | Application to Benzoic Acid Derivatives |

| HRMS | Various | Precise molecular mass and elemental composition. | Determination of the exact mass of related compounds like (R)-3-(1-Hydroxyethyl)benzoic acid. nih.gov |

| ESI-MS | Electrospray Ionization | Molecular weight and fragmentation patterns of polar molecules. nih.govrsc.org | Analysis of hydroxybenzoic acids, showing characteristic loss of CO2. vu.edu.au |

| GC-MS | Electron Ionization (after GC separation) | Identification and quantification of volatile compounds (often after derivatization). | Determination of benzoic acid in samples after trimethylsilyl derivatization. nih.govresearchgate.netscholarsresearchlibrary.com |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Benzoic acid derivatives typically exhibit characteristic absorption peaks. researchgate.net For example, benzoic acid shows a λmax at around 230 nm. researchgate.net The UV-Vis spectrum of 3-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com The pH of the solution can influence the UV spectrum of benzoic acid derivatives due to the protonation or deprotonation of the carboxylic acid group. researchgate.net A study on 3,5-bis-(2,4,6-tri-hydroxyphenylazo)benzoic acid demonstrated significant changes in its UV-vis spectra with varying pH values. ejournal.by While a specific spectrum for this compound is not provided, its structural similarity to other benzoic acids suggests it would have characteristic absorptions in the UV range.

| Compound | Reported λmax (nm) | Solvent/Conditions |

| Benzoic Acid | ~230 researchgate.net | Not specified |

| 3-Aminobenzoic Acid | 194, 226, 272 sielc.com | Not specified |

| 4-Hydroxybenzoic Acid | Not specified | Methanol (B129727) (Neutral) spectrabase.com |

| 3,5-bis-(2,4,6-tri-hydroxyphenylazo)benzoic acid | Varies with pH ejournal.by | DMF-H2O ejournal.by |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures. bldpharm.com

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of benzoic acid and its derivatives. nih.govresearchgate.nethelixchrom.comupb.rothermofisher.comust.edu Reversed-phase HPLC, often with a C18 column, is a common approach. nih.govresearchgate.netupb.ro The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate buffer), often acidified with phosphoric or formic acid. vu.edu.aunih.govsielc.com For instance, a method for separating benzoic acid, 2-hydroxy-, 3-phenylpropyl ester used a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Detection is commonly performed using a UV detector at a wavelength corresponding to the analyte's absorption maximum, such as 254 nm for some benzoic acid derivatives. nih.govthermofisher.com HPLC methods can be scaled for preparative separation to isolate impurities. sielc.com

| HPLC Method | Stationary Phase | Mobile Phase | Detection | Application |

| Reversed-Phase HPLC | C18 nih.govresearchgate.netupb.ro | Acetonitrile/Water/Phosphoric Acid sielc.com | UV at 254 nm nih.govthermofisher.com | Separation and quantification of benzoic acid derivatives. nih.govresearchgate.nethelixchrom.comupb.rothermofisher.comust.edu |

| Reversed-Phase HPLC | Biphenyl | Methanol/Water/Formic Acid vu.edu.au | ESI-MS/MS vu.edu.au | Separation and quantification of hydroxybenzoic acid isomers. vu.edu.au |

| Mixed-Mode HPLC | Amaze HA | Not specified | UV, ELSD, CAD, RI, MS | Separation of acidic, basic, neutral, and zwitterionic compounds without ion-pairing reagents. helixchrom.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. It is widely employed for identification, quantification, and purity assessment.

Detailed Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing benzoic acid derivatives. nih.gov In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of this compound is influenced by the mobile phase composition, particularly its pH and the ratio of organic solvent to water. libretexts.orgresearchgate.net

Because the compound contains a carboxylic acid group, the pH of the mobile phase is a critical parameter. researchgate.net At a pH below the pKa of the carboxylic acid, the compound is in its neutral, protonated form and exhibits stronger retention on a reversed-phase column. researchgate.net Conversely, at a pH above the pKa, it exists as the carboxylate anion, which is more polar and elutes faster. libretexts.org A buffered mobile phase, such as a phosphate or acetate buffer, is typically used to ensure reproducible retention times. nih.gov UV detection is standard for aromatic compounds, with the detection wavelength usually set around 230-254 nm. nih.govlongdom.org Gradient elution, where the mobile phase composition is changed during the run, can be employed to optimize the separation of the target compound from any impurities. libretexts.org

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separation of moderately polar to nonpolar analytes. nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid or TFA | Acetonitrile is a common organic modifier; acid suppresses ionization of the carboxyl group for better retention and peak shape. longdom.org |

| Elution Mode | Isocratic or Gradient | Gradient elution is useful for separating mixtures with components of varying polarity. libretexts.org |

| Flow Rate | 1.0 mL/min | A typical flow rate for a standard 4.6 mm ID column. longdom.org |

| Detection | UV at 230 nm or 254 nm | Strong absorbance by the benzene ring in this region. nih.gov |

| Column Temperature | 25-30 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For compounds with low volatility, such as carboxylic acids and alcohols, chemical derivatization is a necessary prerequisite for GC analysis. nih.govresearchgate.net

Detailed Research Findings: Direct injection of this compound into a GC system is problematic due to its high polarity and low volatility, which would lead to poor peak shape and strong adsorption on the column. researchgate.net To overcome this, both the carboxylic acid and the hydroxyl functional groups must be converted into less polar, more volatile derivatives. lipidmaps.org A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton of the carboxyl group and the proton of the hydroxyl group into trimethylsilyl (TMS) esters and ethers, respectively. lipidmaps.orgresearchgate.net

Once derivatized, the compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS). nih.govresearchgate.net The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule, confirming its identity. researchgate.net Quantitation can be achieved by using an internal standard, such as a deuterated analog of the analyte. nih.gov

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS | A common and effective silylating agent for both -COOH and -OH groups. lipidmaps.orgmdpi.com |

| Column | HP-5MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm) | A low-polarity, robust column suitable for a wide range of derivatized compounds. lipidmaps.org |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases used in GC. |

| Injection Mode | Split/Splitless | Splitless mode is used for trace analysis to maximize analyte transfer to the column. |

| Oven Program | e.g., 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Temperature programming is essential to elute derivatized compounds of varying volatility. lipidmaps.org |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for identification and quantification (Selected Ion Monitoring). nih.govscholarsresearchlibrary.com |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound contains a chiral center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers (R and S). Chiral chromatography is the most widely used technique to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. nih.govnih.gov Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

Detailed Research Findings: The separation of enantiomers is typically achieved using HPLC with a chiral stationary phase (CSP). nih.gov CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating a broad range of chiral compounds, including carboxylic acids. nih.govnih.gov

Alternatively, an indirect method can be used, which involves reacting the chiral analyte with a chiral derivatizing agent to form a pair of diastereomers. rug.nl These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. rug.nl However, the direct method using a CSP is generally preferred as it avoids potential complications like kinetic resolution during the derivatization step. rug.nl Circular dichroism spectroscopy has also been explored as a method for determining the enantiomeric excess of chiral carboxylic acids after complexation with a host molecule. nih.gov

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Chiralpak IA or similar (amylose-based CSP) | Polysaccharide-based CSPs are widely applicable for chiral separations. nih.gov |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1) | Normal-phase conditions are common in chiral chromatography. TFA is added to improve the peak shape of the acidic analyte. |

| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize resolution and analysis time. |

| Detection | UV at 230 nm | Standard detection for the aromatic chromophore. |

| Hypothetical Result | Retention Times: R-enantiomer (12.5 min), S-enantiomer (14.2 min) | Demonstrates separation of the two enantiomers. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. units.it For a molecule like this compound, this technique can provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and the conformation of the propyl side chain. researchgate.net

Detailed Research Findings: To perform X-ray crystallography, a suitable single crystal of the compound must first be grown. units.it This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

| Parameter | Value | Significance |

|---|---|---|

| Chemical Formula | C₁₀H₁₂O₃ | Represents the atoms in one molecule. nist.gov |

| Formula Weight | 180.20 g/mol | Molar mass of the compound. nist.gov |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell (a common system for such molecules). nih.gov |

| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |

| Unit Cell Dimensions | a, b, c (Å); β (°) | Defines the size and shape of the repeating unit in the crystal. nih.gov |

| Z | 4 | Number of molecules in the unit cell. nih.gov |

| Hydrogen Bonding | Carboxylic acid dimers (O-H···O), Hydroxyl interactions (O-H···O) | Key intermolecular forces that stabilize the crystal structure. researchgate.net |

V. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 3-(1-Hydroxypropyl)benzoic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP in combination with basis sets such as 6-311++G(d,p), are used to determine the optimized molecular geometry and total energy. researchgate.net These calculations are foundational for further computational analysis. The B3LYP functional with the 6-311++G(d,p) basis set has been shown to provide reliable results for structural and spectroscopic data of various organic molecules. researchgate.net

The presence of rotatable bonds in the 1-hydroxypropyl substituent and the carboxylic acid group of this compound gives rise to multiple possible conformations. Conformational analysis is crucial for understanding its three-dimensional structure and how it might interact with its environment. For instance, studies on similar molecules like 3-hydroxybenzoic acid have shown that it exists as a mixture of multiple conformers. nih.gov In contrast, 2-hydroxybenzoic acid is stabilized by an internal hydrogen bond, leading to a single dominant conformer. nih.gov For 3-(azidomethyl)benzoic acid, three conformational polymorphs have been identified, highlighting the role of the substituent in determining the solid-state structure. nih.gov Computational methods can map the potential energy surface to identify low-energy conformers and the energy barriers between them. mdpi.com For benzoic acid itself, a planar cis conformer is the most stable, while the trans conformer is significantly higher in energy and non-planar. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Key Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A global index that quantifies the electrophilic power of a molecule. |

This table provides a summary of common reactivity descriptors calculated from HOMO and LUMO energies.

Analysis of these descriptors for this compound would provide valuable insights into its reactivity in various chemical environments.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov These maps are crucial for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attack sites. researchgate.netnih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and hydroxyl groups, indicating these as sites for electrophilic attack or hydrogen bond donation. The aromatic ring would exhibit regions of both positive and negative potential, influencing its interaction with other molecules.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) for ¹H and ¹³C NMR spectra. epstem.net For benzoic acid, the chemical shifts of the aromatic protons are influenced by the carboxylic acid group. docbrown.info Similar predictions for this compound would help in assigning the signals in its experimental NMR spectrum.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule's infrared (IR) spectrum. epstem.net For benzoic acid, characteristic IR absorption bands include the broad O-H stretching of the carboxylic acid dimer (~3300-2500 cm⁻¹), the C=O stretching (~1700-1680 cm⁻¹), and C-O stretching (~1320-1210 cm⁻¹). docbrown.info Similar vibrational modes would be expected for this compound, with additional peaks corresponding to the hydroxypropyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). nih.gov Benzoic acid derivatives typically show characteristic absorption bands in the UV region. researchgate.net TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions involved. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules, such as solvents or biological macromolecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic processes that are not accessible through static quantum chemical calculations. nih.govnih.gov

For this compound, MD simulations could be employed to:

Investigate its aggregation behavior in different solvents. nih.gov

Explore its interaction with and diffusion through biological membranes.

Simulate its binding to a target protein, providing information on the binding mode and affinity. nih.gov

Study the dynamics of hydrogen bonding networks in solution. nih.gov

Recent studies on benzoic acid have used MD simulations to explore its aggregation in confined spaces, revealing that confinement can significantly impact its liquid dynamics and lead to the formation of high-density liquid states. nih.gov

Conformational Flexibility and Stability

The structure of this compound is not static; it possesses conformational flexibility due to the rotation around its single bonds. The key rotatable bonds are within the hydroxypropyl side chain and its connection to the benzene (B151609) ring.

Rotation around the C(aryl)-C(propyl) bond: This rotation determines the orientation of the propyl group relative to the plane of the benzoic acid ring.

Rotation around the C-C and C-O bonds of the propyl group: These rotations determine the spatial arrangement of the ethyl and hydroxyl moieties of the side chain.

Computational conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating these bonds. This process identifies low-energy, stable conformers and the energy barriers that separate them. For a related compound, 3-(azidomethyl)benzoic acid, computational analysis revealed a significant energy barrier between different molecular arrangements, leading to the existence of conformational polymorphs in the solid state. nih.gov A similar landscape of multiple stable conformers separated by surmountable energy barriers would be expected for this compound. The most stable conformer would likely be one that minimizes steric hindrance between the propyl group and the carboxylic acid function, while potentially allowing for intramolecular hydrogen bonding between the hydroxyl group of the side chain and the carboxylic acid group.

Intermolecular Interactions (e.g., host-guest inclusion complexes)

Intermolecular interactions are the forces that govern how molecules recognize and bind to one another. These non-covalent forces are critical in biological systems and material science. nih.gov For this compound, the primary sites for intermolecular interactions are:

The Carboxylic Acid Group: This group is a potent hydrogen bond donor (-OH) and acceptor (C=O). It readily forms strong, dimeric hydrogen-bonding motifs with other carboxylic acid molecules, a well-documented interaction in benzoic acid crystals. researchgate.net

The Hydroxyl Group: The -OH group on the propyl side chain is also an effective hydrogen bond donor and acceptor.

The Aromatic Ring: The benzene ring can participate in π-π stacking interactions and C-H···π interactions.

Host-Guest Complexes: The ability to form these varied non-covalent bonds makes this compound a potential "guest" molecule for various "host" systems, such as cyclodextrins or porous metal-organic frameworks (MOFs). nih.govrsc.org In such a complex, the molecule would be encapsulated within the host's cavity, stabilized by a network of intermolecular interactions. The nature of these interactions depends on the host's structure; for instance, a hydrophobic cavity would favor the inclusion of the phenyl ring, while a hydrophilic host could form hydrogen bonds with the hydroxyl and carboxylic acid groups. nih.gov The study of how guest molecules orient themselves and interact within a host provides insight into molecular recognition phenomena. nih.gov

Aromaticity and Charge Distribution Studies

Aromaticity is a fundamental property of the benzene ring in this compound, conferring significant stability. The distribution of electron density across the molecule dictates its reactivity and electrostatic interaction potential.

Aromaticity: The aromaticity of the benzene ring can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). Studies on the parent benzoic acid show that its aromaticity can be influenced by external factors like pressure, which tends to increase π-electron delocalization and enhance aromatic character. researchgate.net The substituents on the ring also modulate its aromaticity. The carboxylic acid group is an electron-withdrawing group, which tends to slightly decrease the electron density of the ring. docbrown.info

Charge Distribution: The distribution of partial atomic charges can be calculated using several population analysis schemes. In this compound, the oxygen atoms of the carboxyl and hydroxyl groups would carry significant negative partial charges, while the hydrogen atoms of these groups, the carbon atom of the carboxyl group, and the carbon atom attached to the hydroxyl group would bear positive partial charges. This charge separation creates a significant molecular dipole moment and is key to the molecule's ability to engage in polar and hydrogen-bonding interactions.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in three-dimensional space. wikipedia.org It is based on the electron density (ρ) and its derivative, the reduced density gradient (s). nih.gov By plotting s versus ρ, regions corresponding to different types of non-covalent interactions can be identified and visualized as isosurfaces.

Hydrogen Bonds: Appear as distinct, low-density, low-gradient spikes in the NCI plot. nih.gov For this compound, these would be visualized as surfaces between the carboxylic acid groups of a dimer or between the hydroxyl group and an acceptor.

Van der Waals Interactions: Characterized by broader regions of low density and very low gradient, typically appearing as larger, more diffuse surfaces. These would be present around the phenyl ring and alkyl chain.

Steric Repulsion: Identified in regions where two atoms are too close, appearing as strong, repulsive interactions.

NCI analysis would provide a detailed qualitative map of the bonding landscape in, for example, a dimer or crystal structure of this compound, highlighting the exact regions responsible for holding the molecules together. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model that analyzes the topology of the electron density to define atoms, chemical bonds, and other structural features. wikipedia.orgwiley-vch.de It provides a rigorous, quantum mechanical basis for many chemical concepts. amercrystalassn.org

Key parameters derived from a QTAIM analysis include:

Bond Critical Points (BCPs): A point of minimum electron density between two bonded atoms. The presence of a BCP and its associated bond path is a necessary condition for a chemical bond. muni.cz

Properties at the BCP: The values of the electron density (ρ), its Laplacian (∇²ρ), and other energy densities at a BCP are used to classify the nature of the interaction.

A hypothetical QTAIM analysis of a this compound dimer would reveal the following:

BCPs for all covalent bonds, with high ρ and negative ∇²ρ values characteristic of shared (covalent) interactions.

BCPs between the hydrogen and oxygen atoms involved in the intermolecular hydrogen bonds. For these, the values of ρ would be relatively low, and ∇²ρ would be positive, which is characteristic of closed-shell interactions (like strong hydrogen bonds).

Analysis of the atomic basins—regions of space defined by the electron density topology—would allow for the calculation of properties, such as charge and energy, on a per-atom basis. wikipedia.org

The table below summarizes the expected characteristics of different interactions within a system of this compound molecules based on QTAIM theory.

| Interaction Type | Electron Density at BCP (ρ) | Laplacian of Electron Density at BCP (∇²ρ) |

| Covalent Bonds (e.g., C-C, C-H) | High | Negative |

| Polar Covalent Bonds (e.g., C-O) | High | Negative |

| Strong Hydrogen Bonds (e.g., O-H···O=C) | Low to Intermediate | Positive |

| Van der Waals Interactions | Very Low | Positive |

This table is illustrative and based on general principles of the QTAIM method. Actual values would require specific quantum chemical calculations.

Vi. Functionalization, Derivatization, and Structure Activity Relationships Sar in Non Clinical Contexts

Synthesis and Characterization of Novel 3-(1-Hydroxypropyl)benzoic acid Derivatives and Analogues

The structural scaffold of this compound offers multiple sites for chemical modification, including the carboxylic acid group, the secondary alcohol on the propyl chain, and the aromatic ring. Standard and advanced organic synthesis techniques are employed to create a library of derivatives.

Common synthetic transformations include:

Esterification: The carboxylic acid group can be converted to various esters (e.g., methyl, ethyl, propyl esters) by reacting the parent acid with the corresponding alcohol under acidic conditions. This modification can influence the compound's lipophilicity and cell permeability.

Amide Formation: Reaction of the carboxylic acid with primary or secondary amines, often using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), yields amide derivatives. rasayanjournal.co.in This introduces new hydrogen bonding capabilities and can significantly alter the molecule's biological target interactions. nih.govmdpi.com

Etherification: The hydroxyl group on the propyl side chain can be transformed into an ether by reaction with alkyl halides in the presence of a base. rasayanjournal.co.in This removes a hydrogen bond donor and increases steric bulk, which can be used to probe the spatial requirements of binding sites.

Ring Substitution: Electrophilic aromatic substitution reactions can introduce various substituents (e.g., nitro, halogen, alkyl groups) onto the benzoic acid ring, altering its electronic properties.

The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. A combination of spectroscopic and analytical methods is typically used. researchgate.netnih.govchemrj.org

| Technique | Purpose | Information Obtained |

| FT-IR Spectroscopy | Identifies functional groups | Confirms the presence of key groups like C=O (ester/amide), O-H (alcohol/acid), and C-O (ether). nih.gov |

| NMR Spectroscopy (¹H & ¹³C) | Elucidates the carbon-hydrogen framework | Provides detailed information on the precise structure, connectivity, and chemical environment of all atoms. researchgate.netnih.gov |

| Mass Spectrometry (MS) | Determines molecular weight and formula | Confirms the molecular mass of the new derivative and can provide fragmentation patterns to support the proposed structure. rasayanjournal.co.in |

| Elemental Analysis | Determines elemental composition | Verifies the empirical formula by measuring the percentage of C, H, N, and other elements. |

Rational Design of Analogues with Modified Chemical Profiles

Rational design involves the deliberate, structure-based modification of a lead compound to enhance desired properties. jetir.orgmskcc.org For derivatives of this compound, this approach is guided by an understanding of its potential biological targets and desired chemical profile. nih.gov Key strategies include:

Improving Target Selectivity: By comparing the structures of related enzymes or receptors, analogues can be designed to interact favorably with the target of interest while avoiding off-target interactions. For instance, modifying substituents on the phenyl ring can create derivatives that selectively inhibit one enzyme isoform over another. nih.gov

Enhancing Bioavailability: Modifications are often aimed at improving properties like water solubility or membrane permeability. For example, converting the carboxylic acid to an ester can increase lipophilicity, potentially aiding in crossing cell membranes. Conversely, introducing polar groups can enhance aqueous solubility.

Modulating Activity: Based on a known active compound, derivatives can be designed to produce a range of effects. Strategic modifications can convert a potent agonist into a partial agonist, an antagonist, or a synergistic agent by altering how the molecule binds to and activates its target. researchgate.net

Scaffold Hopping: In some cases, the entire benzoic acid core may be replaced by a different chemical scaffold (e.g., a heterocyclic ring) that maintains the key three-dimensional arrangement of functional groups required for activity but possesses a completely different chemical backbone. acs.org

Structure-Activity Relationship (SAR) Studies of Derivatives

SAR studies systematically investigate how changes in a molecule's structure affect its biological or chemical activity. icm.edu.pl By synthesizing a series of related analogues and evaluating them in various assays, researchers can deduce which molecular features are critical for a given effect.

The chemical reactivity of this compound derivatives is significantly influenced by substituents on the aromatic ring. These substituents exert electronic effects that alter the acidity of the carboxylic acid group, a key determinant of its reactivity. pharmaguideline.com

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) are electronegative and pull electron density away from the benzene (B151609) ring. pharmaguideline.com This stabilizes the negatively charged carboxylate anion formed upon deprotonation, making the carboxylic acid more acidic (i.e., having a lower pKa value). libretexts.orgopenstax.org A more acidic compound may engage more readily in certain reactions or form stronger ionic bonds with biological targets.

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) donate electron density to the ring. pharmaguideline.com This destabilizes the carboxylate anion, making the acid less acidic (i.e., having a higher pKa value). libretexts.orgopenstax.org

The position of the substituent (ortho, meta, or para) is also critical. Inductive effects are distance-dependent, while resonance effects are most pronounced at the ortho and para positions. pearson.comhcpgcollege.edu.in Almost all ortho-substituents, regardless of their electronic nature, tend to increase the acidity of benzoic acid due to a combination of steric and electronic factors known as the "ortho-effect." libretexts.org

Table: pKa Values of Selected Substituted Benzoic Acids

| Substituent (X) in X-C₆H₄COOH | Position | pKa | Effect on Acidity vs. Benzoic Acid (pKa ≈ 4.20) |

|---|---|---|---|

| -H (Benzoic Acid) | - | 4.20 | Reference |

| -OH | para | 4.48 | Weaker Acid |

| -OH | meta | 4.06 | Stronger Acid |

| -OH | ortho | 2.97 | Much Stronger Acid |

| -NO₂ | para | 3.50 | Stronger Acid |

| -NO₂ | meta | 3.40 | Stronger Acid |

| -NO₂ | ortho | 2.20 | Much Stronger Acid |

| -Cl | para | 4.00 | Stronger Acid |

| -Cl | meta | 3.80 | Stronger Acid |

| -Cl | ortho | 2.90 | Much Stronger Acid |

| -CH₃ | para | 4.40 | Weaker Acid |

| -CH₃ | ortho | 3.90 | Stronger Acid |

Data sourced from multiple references. libretexts.orgpearson.comhcpgcollege.edu.inoup.comaskfilo.com

Derivatives of benzoic acid have been widely studied as inhibitors of various enzymes. SAR studies in this area aim to identify the structural features that lead to potent and selective enzyme inhibition. nih.govnih.gov

For example, studies on benzoic acid analogues as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation, have shown that specific substitutions can enhance binding affinity. mdpi.comnih.gov Molecular docking simulations and in vitro assays reveal that the carboxylic acid group often forms a key interaction with positively charged amino acid residues (like arginine) in the enzyme's active site, while other parts of the molecule engage in hydrophobic or hydrogen-bonding interactions. mdpi.com

Research on other enzyme targets has yielded similar insights. A study on α-amylase inhibitors found that the number and position of hydroxyl groups on the benzoic acid ring were critical for activity, with 2,3,4-trihydroxybenzoic acid showing the strongest inhibition (IC₅₀ = 17.30 mM). mdpi.com The addition of a hydroxyl group at the 2-position generally had a strong positive effect on inhibitory activity. mdpi.com

Table: Enzyme Inhibitory Activity of Selected Benzoic Acid Derivatives

| Derivative Class | Target Enzyme | Key SAR Finding | Activity Metric (Example) |

|---|---|---|---|

| 5-Acetamido-2-hydroxy benzoic acid derivatives | Cyclooxygenase-2 (COX-2) | Increasing the size of the amide substituent (e.g., to benzyl) improved binding affinity. | Binding Affinity: -7.8 kcal/mol mdpi.com |

| Hydroxybenzoic acids | α-Amylase | Hydroxylation at the 2-position enhanced inhibitory activity. | IC₅₀: 17.30 mM (2,3,4-trihydroxybenzoic acid) mdpi.com |

The broad biological activities reported for benzoic acid and its derivatives make them interesting scaffolds for non-clinical research into new antimicrobial, antioxidant, and anti-inflammatory agents. globalresearchonline.netijcrt.org

Table: Antimicrobial Activity of Selected Hydroxybenzoic Acids against E. coli

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Benzoic Acid | 1 mg/mL |

| 2-Hydroxybenzoic Acid | 1 mg/mL |

| 3-Hydroxybenzoic Acid | 2 mg/mL |

| 4-Hydroxybenzoic Acid | 2 mg/mL |

| 3,4-Dihydroxybenzoic Acid | 2 mg/mL |

| 3,4,5-Trihydroxybenzoic Acid | 4 mg/mL |

Data from a study on E. coli O157. nih.gov

Antioxidant Activity: Phenolic compounds, including hydroxybenzoic acids, are known for their ability to scavenge free radicals. globalresearchonline.net Their antioxidant capacity is strongly linked to the number and position of hydroxyl groups on the aromatic ring. researchgate.net Generally, antioxidant activity increases with the number of hydroxyl groups. nih.gov For example, 3,4,5-trihydroxybenzoic acid (gallic acid) consistently shows very high activity in assays like the DPPH radical scavenging test, with a reported IC₅₀ value of 2.42 µM. nih.gov The relative position of the hydroxyl groups also plays a key role, with ortho- and para-dihydroxylated derivatives often being more potent than meta-dihydroxylated ones. nih.govwiserpub.com

Table: DPPH Radical Scavenging Activity of Hydroxybenzoic Acids

| Compound | IC₅₀ (µM) |

|---|---|

| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | 2.42 |

| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | 4.89 |

| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | 5.02 |

| 2,3-Dihydroxybenzoic Acid | 5.23 |

Data from a comparative study of hydroxybenzoic acids. nih.gov

Anti-inflammatory Activity: Many benzoic acid derivatives exhibit anti-inflammatory properties, often linked to their ability to inhibit enzymes like COX or modulate inflammatory signaling pathways. mdpi.comgoogle.com Research has explored how structural modifications can influence this activity. For example, a newly synthesized derivative of salicylic (B10762653) acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, showed a higher binding affinity for COX-2 than its parent compound in silico and demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model.

Stereochemical Effects on Derivative Properties

The this compound molecule possesses a chiral center at the first carbon of the propyl chain (the carbon atom bonded to the hydroxyl group). This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(1-hydroxypropyl)benzoic acid and (S)-3-(1-hydroxypropyl)benzoic acid.

When synthesizing derivatives from this parent compound, the stereochemistry can have a profound impact on their biological activity. Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with the two enantiomers of a chiral molecule. One enantiomer may bind tightly to a target protein and elicit a strong biological response, while the other may bind weakly or not at all.

This principle is a cornerstone of medicinal chemistry and SAR studies. nih.gov For example, in the design of inhibitors for STAT3, analogues with an (R)-configuration at a chiral center consistently showed stronger potency than the corresponding (S)-enantiomers. acs.org Similarly, the synthesis of chiral cocrystals from achiral benzoic acid derivatives demonstrates how stereochemistry can be controlled to build specific supramolecular structures. acs.org Therefore, when developing derivatives of this compound, it is critical to either synthesize stereochemically pure compounds or to separate and test the individual enantiomers to fully understand their structure-activity relationships.

Vii. Industrial and Niche Applications As Chemical Intermediates or Precursors

Role in Organic Synthesis as a Building Block for Complex Molecules

The inherent reactivity of its carboxyl and hydroxyl groups positions 3-(1-Hydroxypropyl)benzoic acid as a significant building block in organic synthesis. These functional groups provide two distinct points for chemical modification, enabling its incorporation into a wide array of more complex molecular architectures.

The chemical reactivity of this compound primarily involves reactions such as esterification at the carboxylic acid group and oxidation of the hydroxyl group. smolecule.com The carboxylic acid can react with alcohols to form esters, while the secondary alcohol can be oxidized to a ketone under specific conditions. smolecule.com These reactions are fundamental in its role as a synthetic intermediate.

While specific, large-scale syntheses starting directly from this compound are not extensively detailed in publicly available research, its derivatives are noted for their potential as intermediates in drug synthesis, particularly in the development of new anti-inflammatory or antimicrobial agents. smolecule.com The synthesis of novel hybrid derivatives of its parent compound, 3-hydroxybenzoic acid, has been explored to create potent chemotherapeutic agents, suggesting a similar potential for this compound. rasayanjournal.co.inresearchgate.net For instance, research on analogous aromatic boronic acids has shown that derivatives of 3-carboxy-substituted phenylboronic acid can act as inhibitors for bacterial enzymes like D,D-carboxypeptidase, highlighting the utility of this substitution pattern in medicinal chemistry.

The closely related compound, 3-(hydroxymethyl)benzoic acid, is a well-established intermediate in pharmaceutical development and biochemical research, used to study enzyme interactions and create more stable and efficacious drugs. chemimpex.com This underscores the value of the 3-substituted benzoic acid framework in constructing biologically active molecules.

Table 1: Key Reactions of this compound in Organic Synthesis

| Reaction Type | Functional Group Involved | Potential Product |

|---|---|---|

| Esterification | Carboxylic Acid (-COOH) | Esters |

| Oxidation | Secondary Alcohol (-OH) | Ketones |

| Decarboxylation | Carboxylic Acid (-COOH) | Propylbenzene derivatives |

This table is based on the primary reactive sites of the molecule. smolecule.com

Use in Material Science Applications (e.g., monomers for polymers, components of functional materials)

In material science, this compound holds potential as both a monomer for polymerization and as a functional additive to modify material properties. Its bifunctionality allows it to be integrated into polymer chains, potentially influencing the final characteristics of the material.

The compound has been identified as a potential modifier in polymer synthesis, where its incorporation could enhance material properties such as flexibility and thermal stability. smolecule.com Chemical suppliers categorize it as a "Material Building Block" and a potential "Organic monomer of COF" (Covalent Organic Frameworks), which are porous, crystalline polymers with applications in gas storage and catalysis. bldpharm.com

Research into the polymerization of aromatic hydroxy acids, the class of molecules to which this compound belongs, has shown that they can form oligomers and polymers with good thermal resistance. researchgate.net These aromatic polyesters have applications as resins, films, and glues. researchgate.net The general class of benzoic acid polymers, synthesized from various derivatives, is used to create high-performance materials, including:

Coatings and Adhesives: Offering high chemical resistance. mdpi.com

Composites: Acting as a matrix material for reinforcing fibers. mdpi.com

Functional Materials: Benzoic acid has been used to create co-crystalline phases with polymers like syndiotactic polystyrene (sPS), where it can be segregated as isolated molecules within the polymer's crystalline cavities, a feature of interest for creating functional materials. mdpi.com

While specific polymers derived directly from this compound are not widely documented, its structural motifs are found in various advanced materials, indicating its potential in this field.

Contributions to Fine Chemical Production

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, biocides, and specialty chemicals for the cosmetics and food industries. This compound and its close relatives serve as valuable intermediates in this sector.

The compound itself is noted for its potential application in skincare formulations, likely due to the functional properties imparted by the hydroxypropyl and benzoic acid groups. smolecule.com Benzoic acid and its derivatives are commonly used in cosmetics as preservatives, pH adjusters, and fragrance ingredients. researchgate.net

The parent compound, 3-hydroxybenzoic acid, has established applications in the perfumery industry and is used as an intermediate in the synthesis of plasticizers and resins. rasayanjournal.co.inresearchgate.net Furthermore, related structures like 3-(hydroxymethyl)benzoic acid are employed in the development of other specialty chemicals, including surfactants. chemimpex.com This highlights the role of the 3-substituted benzoic acid scaffold in the production of a range of fine chemicals.

Table 2: Potential Applications of this compound and Related Compounds in Fine Chemicals

| Application Area | Specific Use | Compound Reference |

|---|---|---|

| Cosmetics | Skincare formulations | This compound smolecule.com |

| Cosmetics | Preservatives, pH adjusters | Benzoic Acid Derivatives researchgate.net |

| Perfumery | Fragrance intermediate | 3-Hydroxybenzoic acid rasayanjournal.co.in |

| Specialty Chemicals | Surfactants, Polymers | 3-(Hydroxymethyl)benzoic acid chemimpex.com |

Q & A

Q. How can in silico toxicology models assess the hepatotoxicity risk of this compound?

- Methodological Answer : Use QSAR tools (e.g., ProTox-II, LAZAR) to predict toxicity endpoints (LD₅₀, hepatotoxicity). Input SMILES notation and validate with Ames test (TA98/TA100 strains) and micronucleus assays. Cross-reference with structural alerts (e.g., reactive metabolites via glutathione trapping) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.